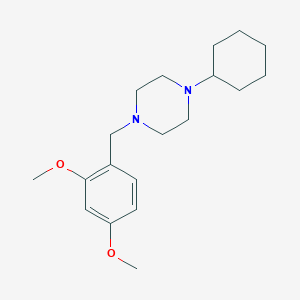
5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol, also known as BrPTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications.
作用机制
The mechanism of action of 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, several studies have suggested that 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol exerts its therapeutic effects by inducing cell cycle arrest, apoptosis, and autophagy in cancer cells. In addition, 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been reported to inhibit the activity of certain enzymes, including topoisomerase II and β-glucuronidase, which are involved in cancer progression and metastasis. Moreover, 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been shown to modulate the expression of various genes and proteins involved in cancer cell proliferation, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been reported to have several biochemical and physiological effects. In cancer cells, 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been shown to induce DNA damage, inhibit cell proliferation, and promote apoptosis. In addition, 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been reported to modulate the expression of various proteins involved in cancer cell survival, migration, and invasion. Moreover, 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been shown to possess antimicrobial activity by inhibiting the growth of bacteria and fungi. Furthermore, 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has several advantages and limitations for lab experiments. One of the advantages is its potent antitumor activity, which makes it a promising candidate for the development of anticancer drugs. In addition, 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been reported to exhibit low toxicity in normal cells, which is an important consideration for drug development. However, one of the limitations of 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties. Moreover, the mechanism of action of 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol is not fully understood, which can hinder its development as a therapeutic agent.
未来方向
There are several future directions for the research on 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol. One of the directions is the development of novel synthetic methods for 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol and its analogs, which can improve the yield and purity of the compound. In addition, the elucidation of the mechanism of action of 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol can provide insights into its therapeutic potential and facilitate the development of more potent and selective analogs. Moreover, the evaluation of the pharmacokinetic and pharmacodynamic properties of 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol in preclinical and clinical studies can provide important information for its development as a therapeutic agent. Finally, the investigation of the synergistic effects of 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol with other anticancer drugs and its combination with other therapeutic modalities, such as radiation therapy and immunotherapy, can enhance its therapeutic efficacy and reduce the risk of drug resistance.
合成方法
The synthesis of 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol involves the reaction of 2-bromoaniline with 2-methyl-2-propen-1-ol in the presence of triethylamine, followed by the reaction with thiosemicarbazide in the presence of acetic acid. The final product is obtained through the cyclization of the intermediate compound in the presence of sodium hydroxide. The synthesis of 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been reported in several studies, and the yield and purity of the compound can be optimized by adjusting the reaction conditions.
科学研究应用
5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In particular, 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has shown promising results in the treatment of breast cancer, lung cancer, and prostate cancer. In addition, 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been reported to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Moreover, 5-(2-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3-(2-bromophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3S/c1-8(2)7-16-11(14-15-12(16)17)9-5-3-4-6-10(9)13/h3-6H,1,7H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSOPYOHTDNIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NNC1=S)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5698907.png)
![{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5698911.png)

![N-benzyl-5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5698915.png)

![N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5698927.png)
![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5698932.png)






![5-{[(4-nitrophenyl)acetyl]amino}isophthalic acid](/img/structure/B5698974.png)